N,N'-Dimethyloxamide
Overview
Description
N,N’-Dimethyloxamide: is an organic compound with the molecular formula C₄H₈N₂O₂ . It is a derivative of oxamide, where both amide hydrogens are replaced by methyl groups. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethyloxamide can be synthesized through the reaction of oxalyl chloride with methylamine. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition. The general reaction is as follows:
(COCl)₂ + 2 CH₃NH₂ → (CH₃NHCO)₂ + 2 HCl
Industrial Production Methods: In industrial settings, N,N’-Dimethyloxamide is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products:
Oxidation: Produces oxamic acid derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-Dimethyloxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, including imidazoles and other nitrogen-containing rings.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dimethyloxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and inhibit its activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Diethyloxamide: Similar structure but with ethyl groups instead of methyl groups.
N,N’-Dimethylurea: Contains a urea moiety instead of an oxamide moiety.
N,N’-Dimethylformamide: A formamide derivative with similar applications in organic synthesis.
Uniqueness: N,N’-Dimethyloxamide is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions and its utility in synthesizing various heterocyclic compounds make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N,N'-dimethyloxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5-3(7)4(8)6-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCJUOJSODZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210468 | |
Record name | N,N'-Dimethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-35-0 | |
Record name | N1,N2-Dimethylethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dimethyloxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-35-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Dimethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dimethyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIMETHYLOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/573D5I9HQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for N,N'-Dimethyloxamide?
A1: this compound has the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol. While the provided abstracts don't delve into specific spectroscopic data, they highlight the use of vibrational spectroscopy to characterize reaction products involving this compound. [] This suggests that techniques like infrared and Raman spectroscopy are relevant for studying this compound.
Q2: How does this compound typically interact with metal centers in coordination complexes?
A2: Research indicates that this compound can act as a bridging ligand in coordination complexes. For instance, it forms polymeric structures with antimony trichloride (SbCl3) where the oxygen atoms of the oxamide bridge between SbCl3 cores. Interestingly, this binding mode differs from the typical nitrogen coordination seen in many metal complexes with amide ligands. [, ]
Q3: Are there any computational studies on the conformational preferences of this compound?
A3: Yes, CNDO/2 calculations have been used to investigate the conformation of this compound. These calculations revealed that the lowest energy conformation features a planar dimethylamide group twisted approximately 80.5 degrees relative to the other amide group along the C-C bond. This suggests a preference for a non-planar overall structure. []
Q4: Has this compound been explored in the context of mixed-valence systems and electron transfer studies?
A4: Indeed, this compound has been employed as a bridging ligand in bimetallic molybdenum complexes designed to study mixed-valence and proton-coupled electron transfer (PCET) phenomena. These studies employed electrochemical techniques like cyclic voltammetry and differential pulse voltammetry. Results indicated the formation of hydrogen-bonded dimers in solution, with electron transfer rates significantly slower than those observed in analogous covalently bridged systems. []
Q5: What are the typical reactions that this compound undergoes with phosphorus compounds like phosphorus pentachloride (PCl5) and phosphorus trichloride (PCl3)?
A5: this compound reacts with PCl5 and PCl3 to yield various heterocyclic compounds containing phosphorus, nitrogen, and carbon atoms within the ring structures. These reactions can lead to both five-membered and interconnected four- and five-membered ring systems, with varying phosphorus oxidation states and substituents on the carbon atoms. []
Q6: Can you provide an example of how this compound has been utilized in the synthesis of organometallic compounds?
A6: Research describes the synthesis of bis(dialkylmetal)-N,N′-dimethyloxamides of aluminum, gallium, and indium. While the abstract doesn't delve into the specific applications of these compounds, it underscores the utility of this compound as a building block in organometallic chemistry. []
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